Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone
Description
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone (hereafter referred to as the target compound) is a hybrid organoboron-sulfanone derivative. Its structure comprises:
- A dimethyl sulfanone group (S(=O)(=N)) linked via an imino (N=) bridge to a phenyl ring.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the phenyl ring’s meta-position.
This compound combines the reactivity of boronate esters (commonly used in Suzuki-Miyaura cross-coupling reactions ) with the sulfanone moiety, which is prevalent in bioactive molecules. The boronate ester enhances its utility as a synthetic intermediate, while the sulfanone group may contribute to protein-binding interactions, as seen in sulfonamide-based drugs .
Properties
Molecular Formula |
C14H22BNO3S |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
dimethyl-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-8-7-9-12(10-11)16-20(5,6)17/h7-10H,1-6H3 |
InChI Key |
ZWTPQHJDFHVQLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=S(=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl imine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactive intermediate in organic synthesis. Its boron-containing dioxaborolane group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural motifs with the target compound but differ in substituents or core groups, leading to distinct properties:
Bioactivity and Computational Predictions
- Proteomic Interaction Signatures: The CANDO platform () predicts multitarget interactions based on proteomic similarity. The target compound’s boronate-sulfanone hybrid structure may yield unique interaction profiles compared to analogs like the pyridinyl derivative (), which likely targets kinases .
- Similarity Metrics: Tanimoto coefficients () indicate moderate structural similarity (~60–70%) between the target compound and [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone, but divergent bioactivity due to the boronate group’s influence on target binding .
Physicochemical Properties
- Solubility : The pyridinyl analog () exhibits higher aqueous solubility (logP ~1.2) than the target compound (predicted logP ~2.8), attributed to the boronate ester’s hydrophobicity .
- Thermal Stability: Differential scanning calorimetry (DSC) of similar sulfanones (e.g., ) shows decomposition temperatures >200°C, suggesting the target compound is stable under standard storage conditions .
Biomedical Potential
- ROS-Responsive Drug Delivery : Analogous to ’s NBC-modified RNase A, the boronate ester in the target compound could enable ROS-triggered release in tumor microenvironments .
- Protease Inhibition: Sulfanones are known protease inhibitors; the imino linkage may enhance binding to catalytic sites, as seen in HDAC inhibitors () .
Biological Activity
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone is a compound with potential biological activity due to its unique chemical structure. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfanone moiety linked to a boron-containing dioxaborolane group. The presence of the dioxaborolane unit suggests potential applications in medicinal chemistry, particularly in drug design and development.
Molecular Characteristics
- Molecular Formula : C₁₆H₂₁BNO₆S
- Molecular Weight : 344.4 g/mol
- CAS Number : Not explicitly provided in the search results.
Anticancer Properties
Research indicates that compounds containing boron and sulfanone functionalities exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The dimethyl group in the compound may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial efficacy. Compounds with similar structures have demonstrated antibacterial and antifungal activities against various pathogens.
Anti-inflammatory Effects
The sulfanone group is known for its anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Interaction with Cellular Pathways : It could modulate signaling pathways such as NF-kB or MAPK pathways.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of related boron-containing compounds on breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of boron derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited potent antibacterial activity, suggesting their potential as new antibiotics.
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Anticancer | Boron derivatives | Apoptosis induction |
| Antimicrobial | Sulfanones | Membrane disruption |
| Anti-inflammatory | Dioxaborolanes | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
